

1,6-Dihydro-6-oxo-9H-purine-9-propanoic Acid properties

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Compound of Interest

Compound Name: *7N-[1-(2-Carboxy)ethyl]allopurinol*

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An In-depth Technical Guide to 1,6-Dihydro-6-oxo-9H-purine-9-propanoic Acid

Introduction

1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid, a derivative of the naturally occurring purine base hypoxanthine, represents a class of molecules with significant potential in medicinal chemistry and drug discovery. The purine scaffold is a cornerstone of numerous biomolecules vital to physiological processes and has proven to be a privileged structure in drug design.[\[1\]](#)[\[2\]](#) Consequently, the development and characterization of novel purine analogs remain a subject of intense interest in the scientific community.[\[1\]](#)[\[2\]](#)

This technical guide provides a comprehensive overview of 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from established literature on N9-substituted purines, particularly hypoxanthine derivatives. It offers insights into its predicted physicochemical properties, a proposed synthetic pathway with detailed experimental protocols, and a discussion of its potential biological activities and applications based on the known pharmacology of related compounds.

Physicochemical Properties

The structural foundation of 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid is the hypoxanthine core, which is chemically described as a purine bearing an oxo substituent at position 6.[\[3\]](#) This core is appended with a propanoic acid chain at the N9 position. The predicted

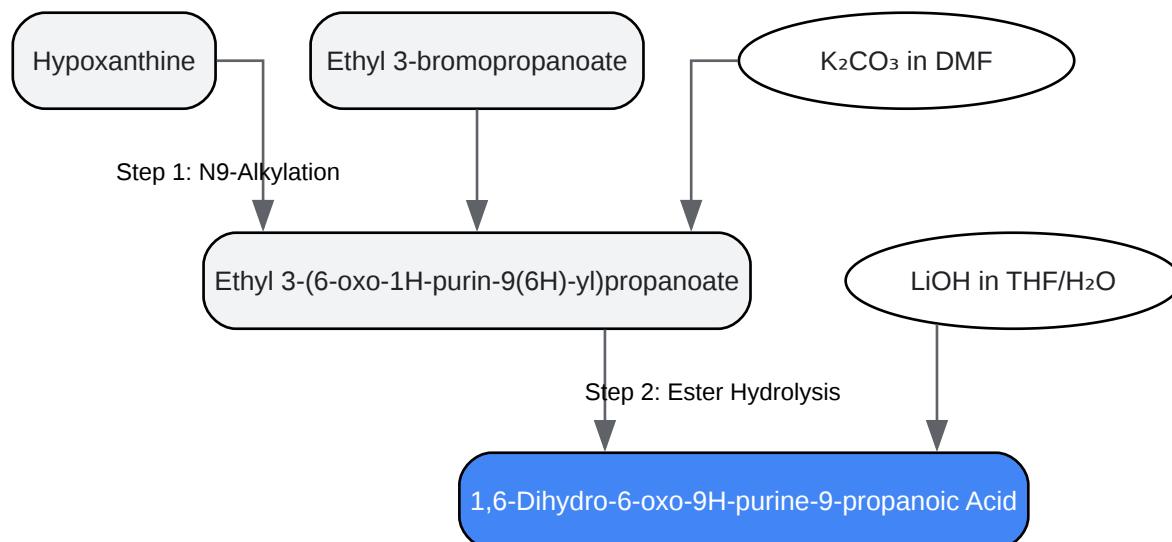
physicochemical properties, derived from the constituent parts and computational models, are summarized in the table below.

Property	Value	Source
IUPAC Name	3-(6-oxo-1H-purin-9(6H)-yl)propanoic acid	-
Molecular Formula	C ₈ H ₈ N ₄ O ₃	-
Molecular Weight	208.18 g/mol	-
Predicted XLogP3	-1.2	-
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	5	-
Rotatable Bond Count	3	-
Topological Polar Surface Area	99.8 Å ²	-
Appearance	Predicted to be a white to off-white solid	-

Proposed Synthesis and Purification

The synthesis of N9-substituted purines is a well-established field, though often complicated by the potential for alkylation at other positions, primarily N7.[1][4] The regioselective alkylation at the N9 position is typically the desired outcome for many biological applications.[4] The proposed synthesis for 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid involves a two-step process: N9-alkylation of hypoxanthine followed by ester hydrolysis.

Synthetic Scheme



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Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of Ethyl 3-(6-oxo-1H-purin-9(6H)-yl)propanoate

- To a solution of hypoxanthine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K_2CO_3 , 2.0 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add ethyl 3-bromopropanoate (1.2 eq) dropwise to the reaction mixture.
- Heat the reaction to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The use of a base like potassium carbonate in a polar aprotic solvent like DMF is a standard method for the alkylation of purines.[1]
- Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
- Concentrate the filtrate under reduced pressure to remove the DMF.

- Purify the crude product by silica gel column chromatography to separate the desired N9-alkylated product from the N7-isomer and any unreacted starting material.

Step 2: Synthesis of 1,6-Dihydro-6-oxo-9H-purine-9-propanoic Acid

- Dissolve the purified ethyl ester intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
- Add lithium hydroxide (LiOH, 2.0 eq) to the solution.
- Stir the reaction at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC.
- Once the reaction is complete, acidify the mixture with 1N HCl to a pH of approximately 3-4.
- A precipitate of the final product should form. Collect the solid by vacuum filtration.
- Wash the solid with cold water and then a small amount of cold ethanol.
- Dry the product under vacuum to yield 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

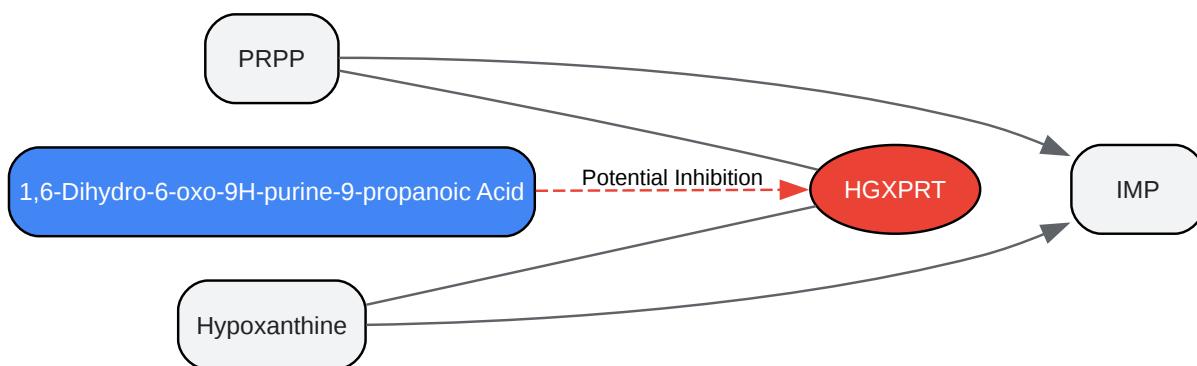
Analytical Method	Expected Results
¹ H NMR	Signals corresponding to the purine ring protons (C2-H and C8-H), and the propanoic acid chain protons (two methylene groups). The carboxylic acid proton will likely be a broad singlet.
¹³ C NMR	Resonances for the carbon atoms of the purine ring and the propanoic acid side chain, including the carbonyl carbons of the purine and the carboxylic acid.
Mass Spectrometry (ESI)	Expected [M+H] ⁺ of 209.067.

Potential Biological Activities and Applications

While this specific molecule has not been extensively studied, the biological activities of N9-substituted hypoxanthine derivatives provide a strong rationale for its investigation in several therapeutic areas.

Antimalarial Potential

Acyclic nucleoside phosphonates with a 6-oxopurine core have demonstrated potent inhibitory activity against the hypoxanthine-guanine-xanthine phosphoribosyltransferase (HGXPRT) enzyme in malarial parasites.[5][6] This enzyme is crucial for the purine salvage pathway in these organisms.[6] The structural similarity of 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid suggests it could also act as an inhibitor of this key enzyme, making it a candidate for antimalarial drug development.[5][6]



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Caption: Inhibition of the purine salvage pathway by targeting HGXPRT.

Antiviral and Anticancer Research

The purine scaffold is central to the mechanism of action of many antiviral and anticancer drugs.[7][8][9] N9-alkylation of purines is a common strategy in the synthesis of acyclic nucleoside analogs with potential antiviral activity.[3] Additionally, various 6,9-disubstituted purine derivatives have been explored for their cytotoxic activity against human cancer cell lines.[7][8] The introduction of an amino acid motif at the N9 position of the purine scaffold has also been investigated for anticancer effects.[10] Therefore, 1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid warrants investigation for its potential in these areas.

Conclusion

1,6-Dihydro-6-oxo-9H-purine-9-propanoic acid is a molecule of significant interest due to its structural relationship to biologically active N9-substituted purines. This guide has provided a theoretical framework for its synthesis, purification, and characterization, based on established chemical principles. The potential for this compound to act as an antimalarial, antiviral, or anticancer agent, by analogy to related structures, underscores the need for its synthesis and biological evaluation. Future research should focus on the experimental validation of the proposed synthetic route and a thorough investigation of its pharmacological properties.

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